Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane
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Overview
Description
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether, qualitative standard, mixture of 3 isomers ortho-ortho, ortho-para, para-para, is a chemical compound used primarily as an additive in the synthesis of organosol resins. This compound helps prevent the thermal degradation of polymers during the removal of hydrochloric acid in organosol resins . It is also known by its synonym, Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is synthesized through the reaction of Bisphenol F with epichlorohydrin under basic conditions. The reaction typically involves the use of a catalyst such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of Bisphenol F bis(3-chloro-2-hydroxypropyl) ether involves large-scale reactors where Bisphenol F and epichlorohydrin are reacted in the presence of a base. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include ethers and alcohols.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include primary and secondary alcohols.
Scientific Research Applications
Bisphenol F bis(3-chloro-2-hydroxypropyl) ether is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which Bisphenol F bis(3-chloro-2-hydroxypropyl) ether exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by binding to hormone receptors and interfering with normal hormonal functions. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
Similar Compounds
- **Bisphenol A bis(2,3-dihydro
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Similar in structure but differs in the phenyl groups attached to the central carbon atom.
Bisphenol F bis(2,3-dihydroxypropyl) ether: Similar in structure but contains hydroxyl groups instead of chlorine atoms.
Properties
Molecular Formula |
C19H22Cl2O4 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-chloro-3-[4-[[4-(3-chloro-2-hydroxypropoxy)phenyl]methyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H22Cl2O4/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,22-23H,9-13H2 |
InChI Key |
VQXSOBIULOLCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CCl)O)OCC(CCl)O |
Origin of Product |
United States |
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